4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid
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Overview
Description
“4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid” is a chemical compound with the molecular formula C15H15F3N2O5S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound is related to the preparation of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro [l,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-l-(2,4,5-trifluorophenyl)butan-2-amine . The process includes reacting 4-oxo-4–l - (2,4,5-trifluorophenyl)butan-2-one of formula (V) or its metal ion salt .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a trifluoromethyl benzenesulfonyl group and a but-2-enoic acid group with a 4-oxo substituent .Chemical Reactions Analysis
The compound is part of a novel series of beta-amino amides incorporating fused heterocycles, i.e., triazolopiperazines . These were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.35 . Further physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Treatment of Type 2 Diabetes
This compound has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes . It is a potent, orally active DPP-IV inhibitor with excellent selectivity over other proline-selective peptidases . It has shown oral bioavailability in preclinical species and in vivo efficacy in animal models .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives, which this compound is a part of, were synthesized and their structures were characterized . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anti-HIV Activity
The compound has also been evaluated for potential inhibitory activity against HIV integrase . This enzyme is essential for the replication of HIV, and inhibitors of this enzyme are used in the treatment of HIV infection .
Mechanism of Action
properties
IUPAC Name |
(E)-4-oxo-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(24,25)20-8-6-19(7-9-20)13(21)4-5-14(22)23/h1-5,10H,6-9H2,(H,22,23)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOQVGKNFUSKET-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid |
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